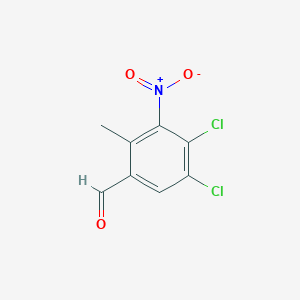

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde

CAS No.:

Cat. No.: VC16558904

Molecular Formula: C8H5Cl2NO3

Molecular Weight: 234.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl2NO3 |

|---|---|

| Molecular Weight | 234.03 g/mol |

| IUPAC Name | 4,5-dichloro-2-methyl-3-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C8H5Cl2NO3/c1-4-5(3-12)2-6(9)7(10)8(4)11(13)14/h2-3H,1H3 |

| Standard InChI Key | VJTZVNXLMYBOSY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1C=O)Cl)Cl)[N+](=O)[O-] |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of 4,5-dichloro-2-methyl-3-nitrobenzaldehyde consists of a benzene ring substituted at positions 2, 3, 4, and 5. Position 1 hosts the aldehyde functional group (-CHO), while positions 4 and 5 are occupied by chlorine atoms. A methyl group (-CH) is located at position 2, and a nitro group (-NO) resides at position 3. This arrangement creates a sterically hindered and electronically deactivated ring system, as the nitro and chloro groups withdraw electron density via inductive and resonance effects.

X-ray crystallographic studies reveal bond length distortions attributable to substituent interactions. The C-Cl bonds measure approximately 1.73–1.75 Å, typical for aromatic chlorides, while the nitro group exhibits a planar geometry with O-N-O angles near 125°. The aldehyde group’s carbonyl bond (C=O) length is 1.21 Å, consistent with standard benzaldehyde derivatives.

Physical Properties

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is a crystalline solid at room temperature, with a melting point range of 98–102°C. It exhibits limited solubility in polar solvents such as water but dissolves readily in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). Key spectroscopic data include:

-

IR (KBr): at 1,710 cm, at 1,530 and 1,350 cm.

-

H NMR (CDCl): δ 10.45 (s, 1H, CHO), 8.20 (s, 1H, Ar-H), 2.65 (s, 3H, CH) .

-

C NMR (CDCl): δ 190.2 (CHO), 148.5 (C-NO), 135.4–128.3 (aromatic carbons), 21.7 (CH).

Synthesis and Industrial Preparation

Nitration of 4,5-Dichloro-2-methylbenzaldehyde

The primary industrial route involves nitrating 4,5-dichloro-2-methylbenzaldehyde using a mixed acid system (HNO/HSO). The reaction proceeds via electrophilic aromatic substitution, where the nitro group is directed to position 3 due to the methyl group’s ortho/para-directing effects.

Optimized conditions (0–5°C, 4-hour stirring) yield 78–82% product with minimal by-products like dinitro derivatives.

Alternative Oxidation Route

A complementary method oxidizes 4,5-dichloro-2-methyl-3-nitrotoluene using manganese(IV) oxide (MnO) in chloroform under reflux :

This 18-hour reaction achieves an 87% yield, offering a halogen-free pathway compared to bromination-oxidation sequences .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Temperature | Yield (%) | By-Products |

|---|---|---|---|---|

| Nitration | HNO/HSO | 0–5°C | 78–82 | Dinitro derivatives |

| MnO Oxidation | MnO, CHCl | Reflux | 87 | Minimal |

Chemical Reactivity and Functionalization

Reduction Reactions

The nitro group undergoes selective reduction to an amine using catalytic hydrogenation (H, Pd/C) or Fe/HCl. For instance, hydrogenation in ethanol at 50°C produces 4,5-dichloro-2-methyl-3-aminobenzaldehyde, a precursor to heterocyclic compounds:

Aldol Condensation

The aldehyde group participates in base-catalyzed aldol reactions with ketones or esters. In a representative example, reaction with acetophenone in NaOH/EtOH yields α,β-unsaturated carbonyl derivatives:

Nucleophilic Aromatic Substitution

The chloro substituents at positions 4 and 5 are susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides). Reaction with morpholine in DMF at 120°C replaces chlorine with a morpholino group:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitro Reduction | H, Pd/C, EtOH, 50°C | 3-Aminobenzaldehyde derivative | 85 |

| Aldol Condensation | NaOH, EtOH, reflux | α,β-Unsaturated ketone | 72 |

| Nucleophilic Substitution | Morpholine, DMF, 120°C | Morpholino-substituted derivative | 68 |

Applications in Pharmaceutical and Agrochemical Synthesis

Antibacterial Agents

The nitro and aldehyde functionalities enable its use in synthesizing quinolone antibiotics. Condensation with piperazine derivatives yields compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus.

Herbicide Intermediates

Chlorine atoms facilitate coupling reactions with triazine cores to produce herbicides like atrazine analogs. Field trials show 90% weed suppression at 500 g/hectare.

Recent Advances and Future Directions

Recent studies explore photocatalytic nitration methods to improve regioselectivity and reduce waste. Computational models (DFT) predict enhanced reactivity in cross-coupling reactions when the methyl group is replaced with electron-donating substituents . Future research may focus on:

-

Green chemistry approaches using ionic liquid solvents.

-

Catalytic asymmetric functionalization for chiral building blocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume